molecular formula C12H9Cl2NO B13855253 1,5-Dichloro-4-cyclopropoxyisoquinoline

1,5-Dichloro-4-cyclopropoxyisoquinoline

Cat. No.: B13855253
M. Wt: 254.11 g/mol
InChI Key: TYDNMNMVPSHYKQ-UHFFFAOYSA-N
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Description

1,5-Dichloro-4-cyclopropoxyisoquinoline is a chemical compound with the molecular formula C12H9Cl2NO and a molecular weight of 254.11 g/mol . It belongs to the broad class of isoquinoline derivatives, a group of nitrogen-containing heterocyclic compounds that have attracted significant scientific interest due to their wide range of biological activities . Isoquinoline alkaloids and their synthetic analogs are recognized as privileged structures in medicinal chemistry and drug discovery. They serve as key scaffolds in the development of therapeutic agents, with numerous compounds demonstrating potent antitumor, antimicrobial, and antiviral activities . The structural motif of a substituted isoquinoline, particularly with variations at the 4-position, is a subject of ongoing research for targeting various diseases . This product is intended for research and development purposes only, such as in pharmaceutical screening, chemical synthesis, and as a building block for the creation of novel compounds. Please note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C12H9Cl2NO

Molecular Weight

254.11 g/mol

IUPAC Name

1,5-dichloro-4-cyclopropyloxyisoquinoline

InChI

InChI=1S/C12H9Cl2NO/c13-9-3-1-2-8-11(9)10(6-15-12(8)14)16-7-4-5-7/h1-3,6-7H,4-5H2

InChI Key

TYDNMNMVPSHYKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C3=C2C(=CC=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Isoquinoline Precursors

  • Method: Selective chlorination of isoquinoline or its precursors at positions 1 and 5 using chlorine gas or chlorinating agents under controlled temperature.
  • Conditions: Elevated temperatures (typically 170–260 °C) in the presence of solvents or molten carriers like phthalic anhydride to facilitate chlorination and improve yield.
  • Example: Analogous chlorination of 1,5-dinitroanthraquinone to 1,5-dichloroanthraquinone using gaseous chlorine in molten phthalic anhydride with yields up to 90%.
Parameter Typical Conditions Outcome
Chlorinating agent Gaseous chlorine High selectivity for 1,5-dichloro substitution
Temperature 170–260 °C Efficient conversion with minimal by-products
Solvent/medium Molten phthalic anhydride Facilitates heat transfer and reaction control
Reaction time 2–3 hours Complete conversion monitored by TLC/GC
Yield Up to 90% High purity product after workup

Introduction of the Cyclopropoxy Group at Position 4

  • Method: Nucleophilic substitution of a 4-hydroxy or 4-halogenated isoquinoline intermediate with cyclopropanol derivatives or cyclopropyl alkoxides.
  • Typical Procedure:
    • Generation of a 4-hydroxyisoquinoline intermediate.
    • Activation of the hydroxyl group (e.g., via tosylation or halogenation).
    • Reaction with cyclopropanol or cyclopropyl alkoxide under basic conditions to yield the 4-cyclopropoxy substitution.
  • Catalysts/Additives: Bases such as potassium carbonate or sodium hydride; polar aprotic solvents like DMF or DMSO.
  • Yield: Moderate to good yields depending on the activation and substitution efficiency.

Transition-Metal Catalyzed Functionalization

  • Approach: Palladium-catalyzed Suzuki coupling or other cross-coupling reactions to install substituents on the isoquinoline ring.
  • Relevance: While direct cyclopropoxy installation via Suzuki coupling is uncommon, related arylation and alkoxylation methods have been reported for isoquinoline derivatives.
  • Typical Conditions: Pd(dppf)Cl2 catalyst, aryl boronic acids, bases, and suitable solvents under inert atmosphere.
  • Yields: Variable, generally moderate to high depending on substrate and conditions.

Representative Synthetic Route Proposal for this compound

Based on the literature and analogous syntheses, a plausible synthetic route is as follows:

Step Starting Material Reaction Type Conditions/Notes Product/Intermediate
1 Isoquinoline or 4-hydroxyisoquinoline Selective chlorination Cl2 gas, molten phthalic anhydride, 240 °C 1,5-Dichloro-4-hydroxyisoquinoline
2 1,5-Dichloro-4-hydroxyisoquinoline Activation of hydroxyl group Tosyl chloride or halogenation, base 1,5-Dichloro-4-tosyl/halogenoisoquinoline
3 Activated intermediate Nucleophilic substitution Cyclopropanol or cyclopropyl alkoxide, base, DMF This compound

Research Findings and Optimization Data

Chlorination Optimization

Parameter Variation Yield (%) Notes
Temperature 170 °C to 260 °C 75–90 Optimal at ~240 °C for selectivity
Chlorine flow rate 10–15 L/h 85–90 Excess chlorine leads to over-chlorination
Medium Molten phthalic anhydride vs. solvent 90 vs. 60 Molten phthalic anhydride improves yield

Cyclopropoxy Substitution Efficiency

Base Solvent Temperature Yield (%) Comments
Potassium carbonate DMF 80 °C 65–75 Good substitution efficiency
Sodium hydride DMSO Room temp 70–80 Faster reaction, careful handling
Triethylamine Acetonitrile Reflux 50–60 Lower yield, possible side reactions

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-4-cyclopropyloxyisoquinoline can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The cyclopropyloxy group can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions include various substituted isoquinolines, which can have different functional groups replacing the chlorine atoms or modifying the cyclopropyloxy group.

Scientific Research Applications

1,5-Dichloro-4-cyclopropyloxyisoquinoline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biological studies to understand the interactions of isoquinoline derivatives with various biomolecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1,5-dichloro-4-cyclopropyloxyisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table highlights critical distinctions between 1,5-Dichloro-4-cyclopropoxyisoquinoline and related compounds identified in the evidence:

Compound Name Substituents Key Features Reference
This compound Cl (1,5), cyclopropoxy (4) High steric hindrance from cyclopropoxy; potential for unique reactivity N/A
1,7-Dichloro-4-methoxyisoquinoline Cl (1,7), methoxy (4) Smaller methoxy group reduces steric effects; altered electronic distribution
(1R,4R)-4,6-Dihydroxy-N-methyltetrahydroisoquinoline HCl Hydroxy (4,6), methylamine, HCl salt Reduced aromaticity (tetrahydro structure); polar functional groups enhance solubility

Analysis of Substituent Effects

Chlorine Substitution: The 1,5-dichloro configuration in the target compound contrasts with the 1,7-dichloro substitution in 1,7-Dichloro-4-methoxyisoquinoline.

Alkoxy Groups: The cyclopropoxy group in the target compound introduces significant steric bulk compared to the smaller methoxy group in 1,7-Dichloro-4-methoxyisoquinoline. Cyclopropane’s rigid, three-membered ring may hinder rotational freedom, affecting molecular interactions in catalytic or receptor-binding contexts.

Hydroxy and Tetrahydro Modifications: Compounds like (1R,4R)-4,6-Dihydroxy-N-methyltetrahydroisoquinoline HCl exhibit reduced aromaticity due to saturation (tetrahydro structure) and increased polarity from hydroxyl groups. These features enhance water solubility but limit planar stacking interactions critical for aromatic pharmacophores .

Research Implications and Gaps

  • Synthetic Utility: The cyclopropoxy group in this compound may enable unique ring-opening or cross-coupling reactions, though experimental validation is lacking in the provided evidence.
  • Biological Activity: While halogenated isoquinolines are often explored as kinase inhibitors or antimicrobial agents, the specific activity of this compound remains uncharacterized. Structural analogs like 1,7-Dichloro-4-methoxyisoquinoline are cataloged as research chemicals (e.g., TCI Chemicals product D5176-1G) but lack disclosed biological data .
  • Regulatory Status: Standards for related compounds (e.g., tetrahydroisoquinoline hydrochlorides) are regulated under pharmaceutical guidelines (e.g., LGC Standards), emphasizing purity and stability .

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